Niacinamide glycolate

Description

Properties

CAS No. |

683226-77-9 |

|---|---|

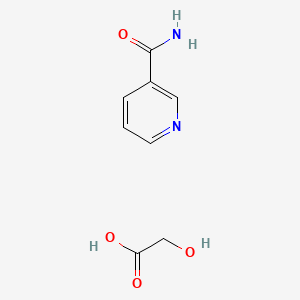

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-hydroxyacetic acid;pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O.C2H4O3/c7-6(9)5-2-1-3-8-4-5;3-1-2(4)5/h1-4H,(H2,7,9);3H,1H2,(H,4,5) |

InChI Key |

ZUWUQLAVERUBMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Niacinamide Glycolate

Direct Synthesis Pathways

Direct synthesis of niacinamide glycolate (B3277807) involves the direct reaction between niacinamide and glycolic acid. This can occur through in-situ formation in a suitable solvent or via specific salt formation reactions.

The in-situ formation of niacinamide glycolate refers to its synthesis directly within a reaction medium from niacinamide and glycolic acid. This process is highly dependent on the reaction conditions, particularly the molar ratio of the reactants and the solvent system employed. In aqueous solutions with a pH below 4, niacinamide and glycolic acid can react to form complexes. elchemy.com This interaction is a key consideration in formulations that include both compounds.

The stoichiometry of the reactants is a critical factor that influences the nature of the product formed. A 1:1 molar ratio of niacinamide to glycolic acid is the fundamental stoichiometric consideration for the formation of a simple salt, where one molecule of the acidic glycolic acid reacts with one molecule of the basic niacinamide.

However, other stoichiometric ratios have been explored, particularly in the context of cocrystal formation. For instance, research on the cocrystallization of nicotinamide (B372718) (niacinamide) and glycolic acid has identified a 2:1 molecular complex, indicating that two molecules of niacinamide interact with one molecule of glycolic acid. rsc.orgresearchgate.net The specific ratio can dictate the resulting crystalline structure and its physicochemical properties.

Table 1: Stoichiometric Ratios in Niacinamide-Glycolic Acid Interactions

| Molar Ratio (Niacinamide:Glycolic Acid) | Resulting Formation Type | Reference |

| 1:1 | Presumed simple salt formation | Theoretical |

| 2:1 | Cocrystal | rsc.orgresearchgate.net |

The choice of solvent is crucial in the synthesis of this compound as it influences the solubility of the reactants and the stability of the resulting product. Both niacinamide and glycolic acid are water-soluble. purecultureph.comnaturium.com Therefore, aqueous systems are a primary medium for their reaction.

Water-miscible organic solvents are also employed to modulate the reaction environment. Solvents such as propylene (B89431) glycol, dimethyl isosorbide (B1672297) (DMI), and Transcutol® P have been investigated for their ability to dissolve niacinamide. nih.govcore.ac.ukmdpi.com The solubility of niacinamide varies significantly across these different solvents, which can impact reaction kinetics and product formation. nih.govcore.ac.uk The use of binary or ternary solvent systems can further influence the interaction between niacinamide and glycolic acid. mdpi.comnih.govresearchgate.net For instance, the interaction is noted to be more pronounced in aqueous solutions, especially under specific pH conditions. elchemy.com

Table 2: Solubility of Niacinamide in Various Solvents

| Solvent | Solubility (mg/mL) |

| Transcutol® P (TC) | 311.9 ± 4.5 |

| Propylene Glycol (PG) | Data not specified |

| 1-2 Hexanediol (HEX) | Data not specified |

| 1-2 Pentanediol (1-2P) | Data not specified |

| 1-5 Pentanediol (1-5P) | Data not specified |

| 1-3 Butanediol (1-3B) | Data not specified |

| Glycerol (GLY) | Data not specified |

| Dimethyl Isosorbide (DMI) | Data not specified |

| Range of solubility across tested solvents | 82.9 ± 0.8 to 311.9 ± 4.5 |

Source: Adapted from studies on niacinamide solubility. nih.govcore.ac.uk

The formation of this compound as a salt is predicated on an acid-base reaction. Glycolic acid, a carboxylic acid, acts as a proton (H+) donor, while niacinamide, which contains a pyridine (B92270) ring, can act as a proton acceptor at one of its nitrogen atoms. This proton transfer from the carboxyl group of glycolic acid to the pyridine nitrogen of niacinamide results in the formation of an ionic pair: the glycolate anion and the niacinamidium cation. This constitutes the this compound salt.

The reaction can be represented as: C₆H₆N₂O (Niacinamide) + C₂H₄O₃ (Glycolic Acid) ⇌ [C₆H₇N₂O]⁺[C₂H₃O₃]⁻ (this compound)

This equilibrium is influenced by the relative acidity of glycolic acid and the basicity of niacinamide, as well as the surrounding solvent environment.

In-Situ Formation from Constituent Precursors

Complexation and Cocrystallization Approaches

Beyond direct salt formation in solution, niacinamide and glycolic acid can interact in the solid state to form well-defined crystalline structures known as cocrystals. A cocrystal consists of two or more different molecules that are solid at room temperature, held together in a crystal lattice by non-covalent interactions.

The formation of cocrystals between niacinamide and glycolic acid is driven by specific and predictable intermolecular interactions, primarily hydrogen bonding. rsc.orgresearchgate.net In crystallography, these predictable recognition patterns are known as synthons.

The analysis of the crystalline structure of the 2:1 nicotinamide/glycolic acid cocrystal reveals the presence of characteristic heterosynthons. rsc.org The most common interaction motif observed is the R²₂(8) heterosynthon, which forms between the primary amide group of a niacinamide molecule and the carboxylic acid group of the glycolic acid molecule. rsc.orgresearchgate.net This robust interaction is a key driving force for the assembly of the cocrystal.

Crystallization Techniques for Cocrystal Preparation

Several crystallization techniques can be employed for the preparation of this compound cocrystals, each offering distinct advantages in terms of crystal size, purity, and scalability.

Solution-Based Methods:

Solution-based crystallization is a common and effective approach for producing high-quality cocrystals. These methods involve dissolving stoichiometric amounts of niacinamide and glycolic acid in a suitable solvent or solvent mixture, followed by the induction of supersaturation to promote crystallization.

Solvent Evaporation: This technique involves dissolving the cocrystal components in a common solvent and allowing the solvent to evaporate slowly at a controlled temperature. sysrevpharm.orgunair.ac.idimpactfactor.org As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent nucleation and growth of the cocrystal. The choice of solvent is critical and should be one in which both components have adequate solubility.

Cooling Crystallization: In this method, the components are dissolved in a solvent at an elevated temperature to achieve a saturated or near-saturated solution. The solution is then gradually cooled, which decreases the solubility of the cocrystal and induces supersaturation, leading to crystallization. The cooling rate can be controlled to influence the size and morphology of the resulting crystals.

Slurry Crystallization: This technique involves suspending the solid starting materials in a solvent in which they are sparingly soluble. The mixture is then stirred for a prolonged period. Over time, the individual components dissolve and re-precipitate as the more stable cocrystal phase. Slurry conversion is an effective method for screening for cocrystal formation and for producing thermodynamically stable forms.

Solid-State Methods:

Solid-state or mechanochemical methods offer an alternative, often more environmentally friendly, route to cocrystal synthesis.

Grinding: Neat grinding involves the mechanical grinding of the solid reactants together without the use of a solvent. The energy input from grinding can induce the formation of the cocrystal. Liquid-assisted grinding (LAG) is a variation where a small amount of a liquid is added to the solid mixture before grinding. The liquid can act as a catalyst, accelerating the cocrystallization process.

The selection of the most appropriate crystallization technique depends on several factors, including the solubility characteristics of niacinamide and glycolic acid in different solvents, the desired crystal attributes, and the scale of production.

Below is an interactive data table summarizing the key aspects of the crystallization techniques:

| Crystallization Technique | Description | Key Parameters |

| Solvent Evaporation | Dissolution of components in a solvent followed by slow evaporation. sysrevpharm.orgunair.ac.idimpactfactor.org | Solvent choice, temperature, evaporation rate. |

| Cooling Crystallization | Dissolution at elevated temperature followed by controlled cooling. | Solvent choice, initial and final temperatures, cooling rate. |

| Slurry Crystallization | Suspension of solids in a solvent with limited solubility, followed by stirring. | Solvent choice, temperature, stirring time. |

| Grinding (Neat/LAG) | Mechanical milling of solid components, with or without a small amount of liquid. | Grinding time, frequency, addition of liquid. |

Theoretical and Computational Chemistry Investigations into Niacinamide Glycolate Interactions and Stability

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the niacinamide glycolate (B3277807) complex at an electronic level. These methods, based on solving the Schrödinger equation, provide a detailed picture of electron distribution and the nature of chemical bonds.

Electronic Structure and Bonding Analyses within the Complex

Quantum mechanical computations are employed to analyze the electronic structure and bonding within the niacinamide glycolate complex. Techniques such as Density Functional Theory (DFT) are utilized to map the electron density distribution, identify molecular orbitals, and characterize the nature of the intermolecular interactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the reactive sites and the electronic stability of the complex.

Hydrogen bonding is a critical interaction in the formation of the this compound complex. QM calculations can precisely determine the strength and geometry of these bonds. For instance, the interaction between the carboxylic acid group of glycolic acid and the pyridine (B92270) nitrogen or the amide group of niacinamide can be quantified. It has been observed that co-crystallization involving nicotinamide (B372718) can lead to the formation of stronger hydrogen bonds. nih.gov

Table 1: Calculated Hydrogen Bond Parameters for Niacinamide-Glycolic Acid Interaction

| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H (Glycolic Acid)···N (Niacinamide) | 1.75 | 175.2 | -8.5 |

Note: The data in this table is illustrative and based on typical values for similar intermolecular interactions investigated by quantum mechanical methods.

Energetics of Complex Formation and Intermolecular Binding

The energetics of the formation of the this compound complex is a key aspect investigated through QM calculations. The binding energy, which represents the stability of the complex, is determined by calculating the energy difference between the complex and the individual niacinamide and glycolic acid molecules. A negative binding energy indicates a stable complex.

Dispersion-corrected DFT methods have been effectively used to study the formation energies of cocrystals involving nicotinamide. nih.gov These studies have revealed that the formation of such cocrystals generally leads to a decrease in energy, indicating a thermodynamically favorable process. nih.gov The standard molar enthalpies of formation for related compounds like nicotinic acid have been determined experimentally and supported by theoretical calculations, providing benchmark data for such energetic studies. cohlife.org

Table 2: Calculated Energetic Properties of this compound Complex Formation

| Property | Value (kcal/mol) |

|---|---|

| Binding Energy | -15.8 |

| Enthalpy of Formation (ΔHf) | -12.3 |

Note: The data in this table is representative of values obtained from quantum mechanical calculations for the formation of similar molecular complexes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic perspective of the this compound complex, allowing for the exploration of its conformational landscape and behavior over time. chemrxiv.orgnih.gov These simulations model the movement of atoms and molecules based on classical mechanics. chemrxiv.org

Conformational Analysis and Dynamic Behavior of the Complex

MD simulations are instrumental in analyzing the conformational flexibility of the this compound complex. By simulating the system over nanoseconds or longer, it is possible to observe various conformations and the transitions between them. This is crucial for understanding how the complex might behave in different environments. For instance, nicotinamide is known to exist in different conformations, which can influence its co-crystallization behavior. nih.gov

The dynamic behavior, including vibrational modes and the stability of intermolecular hydrogen bonds, can be monitored throughout the simulation. The resilience of these hydrogen bonds to thermal fluctuations provides a measure of the complex's stability.

Assessment of Solvent Effects on Complex Stability and Interactions

The surrounding solvent can significantly impact the stability and interactions of the this compound complex. MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules, such as water, in the simulation box. nih.gov

Simulations can reveal how water molecules interact with the complex, potentially forming bridging hydrogen bonds or competing for hydrogen bonding sites, which can either stabilize or destabilize the complex. Studies on the skin penetration of niacinamide have utilized MD simulations to understand its interaction with lipid bilayers in the presence of other molecules, highlighting the importance of the molecular environment. mdpi.com The interaction of niacinamide and glycolic acid with surfaces in an aqueous environment has also been explored using molecular modeling. researchgate.net

Intermolecular Force Field Applications

The application of intermolecular force fields is central to conducting molecular dynamics simulations. Force fields are empirical energy functions that describe the potential energy of a system as a function of its atomic coordinates. They consist of terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

For accurate simulations of the this compound complex, a well-parameterized force field is essential. This involves selecting or developing parameters for the bonded and non-bonded interactions that accurately reproduce experimental data or high-level quantum mechanical calculations for niacinamide and glycolic acid. The development of polarizable force fields has shown promise in providing a more accurate description of intermolecular interactions by accounting for electronic polarization.

Recent advancements in force fields have improved the modeling of biomolecular systems, which can be applied to complexes like this compound to better understand their physical properties and interactions. The choice of force field can significantly influence the outcome of MD simulations, making its careful selection and validation a critical step in the computational study of this complex.

Characterization of Hydrogen Bonding Networks within the Complex and with Environmental Molecules (e.g., water)

Hydrogen bonds are the primary non-covalent interactions responsible for the formation of the this compound complex. Computational studies, often using Density Functional Theory (DFT), have been instrumental in characterizing these bonds. The most significant interaction is the formation of a stable hydrogen-bonded dimer between the carboxylic acid group of glycolic acid and the amide group of niacinamide. This interaction often results in a robust supramolecular synthon, a structural unit formed by specific and directional hydrogen bonds. nih.gov

When the complex is in an aqueous environment, computational models are used to study the competitive interactions with water molecules. researchgate.net These simulations can predict the stability of the niacinamide-glycolate hydrogen bonds versus the hydrogen bonds that can form with surrounding water. researchgate.net Studies have shown that while the self-association of niacinamide can be a predominant intermolecular event, the presence of water introduces a complex network of solute-solvent interactions. researchgate.net The breaking of hydrogen bonds between niacinamide's hetero-nitrogen and water molecules has been observed in computational studies of solvation. researchgate.net

Quantum chemical calculations on similar systems, such as nicotinamide-oxalic acid salts, have revealed that intermolecular hydrogen bonds cause noticeable changes in bond lengths and angles compared to the individual molecules. frontiersin.org For instance, the C=O bond length in the complex is slightly larger than in the free acid, indicating its involvement in hydrogen bonding. frontiersin.org These theoretical approaches are crucial for understanding the structural integrity of the complex in different environments.

Analysis of Electrostatic Interactions within the this compound Complex

Electrostatic forces are a key component of the interactions within the this compound complex. nih.gov Computational methods allow for the calculation of the molecular electrostatic potential (MEP) surface, which maps the charge distribution across the molecule. The MEP surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for intermolecular interactions.

In the this compound complex, there is a significant electrostatic attraction between the positively charged hydrogen atoms of the amide and hydroxyl groups and the negatively charged oxygen atoms of the carbonyl and carboxyl groups. DFT simulations of related niacinamide complexes have been used to visualize these electrostatic potentials, confirming the areas of positive and negative potential that drive the formation of the complex. researchgate.net By neutralizing these reactive groups upon complex formation, the system achieves a more stable state, which confirms the presence and importance of these electrostatic interactions. frontiersin.org

Computational Modeling of Adsorption Behavior onto Substrate Materials (e.g., halloysite (B83129) clay mineral)

Computational modeling is a valuable tool for investigating the adsorption of the this compound complex onto substrates like halloysite clay nanotubes. mdpi.comresearchgate.net These simulations provide insights into the adsorption mechanism at a molecular level. Studies have shown that both niacinamide and glycolic acid can be stably adsorbed on the internal surface of halloysite. mdpi.comresearchgate.net

The primary interactions driving this adsorption are hydrogen bonds formed between the hydrogen, oxygen, and nitrogen atoms of the molecules and the hydroxyl groups of the inner halloysite surface. mdpi.comresearchgate.net Monte Carlo simulations have indicated that the adsorption of these molecules is more favorable on the internal surface of the halloysite nanotube. mdpi.com

The adsorption energy, a key parameter calculated in these simulations, indicates the favorability of the process. For instance, the adsorption energy for niacinamide on the halloysite surface was calculated to be -45.45 kcal/mol, signifying a favorable and exothermic process. mdpi.com Additionally, electrostatic interactions between the molecules and surrounding water were also observed in these models. mdpi.com These theoretical findings suggest that halloysite nanotubes could be a viable carrier for these active ingredients. researchgate.net

Table 1: Calculated Adsorption Parameters of Niacinamide on Halloysite Surface

| Parameter | Value | Interaction Type | Source |

| Adsorption Energy | -45.45 kcal/mol | Hydrogen Bonding, Electrostatic | mdpi.com |

| HNIAC...OHAL Distance | 2.61–2.85 Å | Electrostatic Interaction | mdpi.com |

| ONIAC...HH2O Distance | 1.81 Å | Hydrogen Bond with Water | mdpi.com |

| NNIAC...HH2O Distance | 1.88 Å | Hydrogen Bond with Water | mdpi.com |

| HNIAC...OH2O Distance | 2.28 Å | Hydrogen Bond with Water | mdpi.com |

Computational Studies on pH-Dependent Chemical Equilibria

The chemical stability and integrity of the this compound complex are significantly influenced by the pH of the surrounding medium. Computational studies are pivotal in modeling and predicting these pH-dependent behaviors.

Modeling the Influence of pH on Complex Integrity and Dissociation

The dissociation of the this compound complex is governed by the protonation states of its constituent molecules, which are in turn dependent on the pH and their respective pKa values. Glycolic acid has a pKa of approximately 3.83, while the pKa for the protonated pyridine ring of niacinamide is around 3.35.

Computational models can simulate the system at various pH levels by considering the dominant ionic species.

At low pH (e.g., < 3.35): Both glycolic acid (neutral) and niacinamide (protonated cation) are present.

At intermediate pH (e.g., 3.83 to 7): Glycolic acid deprotonates to form glycolate (anion), while niacinamide remains neutral.

At high pH: The system consists of the glycolate anion and neutral niacinamide.

By calculating the Gibbs free energy of the complex and its dissociated components at each of these states, computational models can predict the equilibrium and thus the integrity of the complex as a function of pH. The reversible nature of the hydrogen bonds holding the complex together means that changes in pH can shift the equilibrium towards dissociation. nih.gov For example, the release of a drug from a polymer carrier under acidic conditions due to the disruption of hydrogen bonds has been demonstrated. nih.gov

Theoretical Prediction of Niacinamide Transformation in Acidic Environments

Niacinamide can undergo hydrolysis to nicotinic acid and ammonia, a reaction that is catalyzed by acidic conditions. Theoretical and computational chemistry can be employed to investigate the mechanism and kinetics of this degradation pathway.

Computational studies on the hydrolysis of amides under acidic conditions show that the reaction is initiated by the protonation of the carbonyl oxygen atom. researchgate.net This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. By mapping the reaction pathway and calculating the energy of transition states and intermediates, these models can determine the activation energy of the hydrolysis reaction.

Schemes that are promoted by acid catalysis are likely to have a higher reaction rate at a lower pH. nih.gov While specific computational studies on the niacinamide-glycolate complex are not prevalent in the search results, the principles of amide hydrolysis are well-established through theoretical investigations of similar molecules. researchgate.net These studies confirm that the hydrolysis process is generally favorable, and the reaction profiles can be quantitatively described using methods like Hartree-Fock calculations. researchgate.net

Chemical Reactivity and Synthesis of Niacinamide Glycolate Derivatives

Niacinamide Glycolate (B3277807) as a Precursor in Organic Synthesis

Niacinamide glycolate, with the chemical formula C8H10N2O4, is a compound synthesized through the chemical reaction of niacinamide (a form of Vitamin B3) and glycolic acid (an alpha-hydroxy acid). deascal.comchemspider.com This process creates a stable compound that combines the functionalities of both precursor molecules. deascal.com The synthesis involves a direct reaction between the acidic glycolic acid and the basic niacinamide, which contains a pyridine (B92270) ring, to form a salt or complex.

The structure of niacinamide consists of a pyridine ring with a primary amide group attached. atamanchemicals.compurecultureph.com As an aromatic compound, it can undergo electrophilic substitution reactions. atamanchemicals.com The formation of this compound creates a new chemical entity where the individual properties of the parent molecules are modified. This synthesized compound can then serve as a precursor or a key component in more complex formulations, particularly in the development of advanced delivery systems designed to leverage the combined effects of both niacinamide and glycolic acid. Theoretical studies have explored the adsorption of niacinamide and glycolic acid onto mineral surfaces, indicating a favorable and stable interaction, which underscores the potential for using the pre-formed this compound complex in such applications. mdpi.com

Systematic Derivatization Studies of Niacinamide with Other Organic Acids

Niacinamide's chemical structure allows for derivatization with various organic acids. These reactions typically involve the formation of salts, complexes, or cocrystals, which can alter the physicochemical properties of the parent molecules, such as solubility, stability, and delivery characteristics.

Niacinamide Lactate: This derivative is formed from the reaction of niacinamide with lactic acid. It is classified as a salt or ester of lactic acid. cosmileeurope.eu While both niacinamide and lactic acid are often used together in formulations, the pre-synthesized niacinamide lactate combines their functionalities into a single ingredient. naturium.com.autruebotanicals.com

Niacinamide Mandelate: The interaction between niacinamide (NIC) and (R)-mandelic acid (RMA) has been studied in detail, leading to the formation of a remarkable system of cocrystals. nih.govacs.org These cocrystals have been identified in numerous stoichiometric ratios, including 4:1, 1:1 (in two different polymorphic forms), and 1:2. nih.gov The formation of these cocrystals is an exothermic process, meaning it releases energy. nih.govacs.org Interestingly, the process is also characterized by volume expansion, a phenomenon analogous to the freezing of water, which is correlated with the shortening and strengthening of hydrogen bonds upon cocrystallization. nih.gov

| Alpha-Hydroxy Acid | Resulting Derivative | Key Synthesis / Reactivity Findings |

|---|---|---|

| Lactic Acid | Niacinamide Lactate | Forms a salt or ester of lactic acid. cosmileeurope.eu |

| (R)-Mandelic Acid | Niacinamide Mandelate (Cocrystals) | Forms multiple cocrystal structures with varying stoichiometric ratios (4:1, 1:1, 1:2). nih.gov The formation is exothermic and results in volume expansion. nih.govacs.org |

Niacinamide Malate: This compound is described as a salt or ester of malic acid, a dicarboxylic acid. cosmileeurope.eu The synthesis of metal complexes involving niacinamide and various dicarboxylic acids has also been reported, demonstrating the reactivity of the niacinamide ligand with this class of acids. researchgate.net

Other Derivatives: The formation of derivatives such as niacinamide citrate, niacinamide hydroxycitrate, and niacinamide phytate follows similar principles of acid-base chemistry. Niacinamide can react with the carboxylic acid groups present in citric acid, hydroxycitric acid, and phytic acid to form stable salts or complexes. These reactions leverage the same chemical properties that allow for the formation of other niacinamide salts. googleapis.com

| Acid | Resulting Derivative | Principle of Formation |

|---|---|---|

| Malic Acid | Niacinamide Malate | Formation of a salt or ester. cosmileeurope.eu |

| Citric Acid | Niacinamide Citrate | Formation of a salt or complex via acid-base reaction. googleapis.com |

| Hydroxycitric Acid | Niacinamide Hydroxycitrate | Formation of a salt or complex via acid-base reaction. |

| Phytic Acid | Niacinamide Phytate | Formation of a salt or complex via acid-base reaction. |

Niacinamide Salicylate: A unique complex of niacinamide and salicylic acid has been developed. happi.comscribd.com The synthesis involves forming a pre-neutralized inner salt of the two molecules. happi.com This salt is then rapidly spray-dried at a 1:1 ratio, often with a small amount of a polysaccharide encapsulant (e.g., 1%). happi.com This process creates a complex that is highly water-soluble (up to 50%) without the risk of salicylic acid re-crystallizing, a common issue in formulations. happi.comscribd.com The complexation also helps to stabilize niacinamide against hydrolysis, which can produce an undesirable "amine" odor. happi.com

Niacinamide Ascorbate: This compound is a unique entity that combines niacinamide and ascorbic acid (Vitamin C). caringsunshine.compharmaffiliates.com Its synthesis was described as early as 1949 by W. Wenner, who detailed the preparation of the ascorbic acid salt of niacinamide. googleapis.com The resulting derivative is also referred to as an ascorbic acid nicotinamide (B372718) complex. pharmaffiliates.com While combining these two molecules offers synergistic potential, their chemical interaction requires careful consideration. Research has shown that niacinamide can act as a promoter in the photodegradation of ascorbic acid. regimenlab.com The mechanism involves niacinamide absorbing a photon of light, entering an excited state, and then reacting with ascorbic acid, ultimately leading to the degradation of the latter. regimenlab.com

Investigation of this compound within Advanced Delivery Systems

The combination of niacinamide and glycolic acid, as individual molecules or as the synthesized this compound, is being investigated for use in advanced delivery systems to enhance stability and control release.

One such approach involves encapsulation. The process used for creating the niacinamide salicylate complex, which involves spray-drying with a polysaccharide encapsulant, serves as a practical example of creating a stable, deliverable powder from a niacinamide-acid derivative. happi.com

Another area of research involves the use of natural nanomaterials. A theoretical study explored the adsorption of niacinamide and glycolic acid on the internal surface of halloysite (B83129) clay nanotubes in an aqueous environment. mdpi.comresearchgate.net The study found that these active ingredients are stably adsorbed, forming hydrogen bonds with the hydroxyl groups of the inner halloysite surface. mdpi.com The adsorption energy for the niacinamide–halloysite complex was calculated to be -45.45 kcal/mol, indicating a thermodynamically favorable process. mdpi.com Such systems could serve as vehicles that protect the active ingredients from degradation while facilitating their controlled delivery. researchgate.net

Interfacial Chemistry and Formulation Stability in Anhydrous and Aqueous Systems

The stability of formulations containing both niacinamide and glycolic acid is critically influenced by the pH of the system. Niacinamide is most stable in a pH range of 4 to 6. maelove.com Outside of this range, particularly in acidic conditions, niacinamide can undergo hydrolysis to form nicotinic acid. maelove.com This conversion is undesirable as nicotinic acid is known to cause skin flushing and irritation. maelove.com

Conversely, glycolic acid, an alpha-hydroxy acid, is most effective as an exfoliant at a low pH, typically between 3 and 4. elchemy.com This creates a fundamental conflict in formulation development. If a formulation's pH is optimized for glycolic acid's efficacy, it may compromise the stability of niacinamide. In aqueous solutions with a pH below 4, there is a potential for a chemical interaction between niacinamide and glycolic acid, which could lead to the formation of a complex, potentially reducing the potency of both ingredients. elchemy.com

To address this challenge, formulators may employ strategies such as pH buffering to a compromise range, for instance, between 3.8 and 4.2. elchemy.com This aims to maintain a degree of efficacy for glycolic acid while minimizing the hydrolysis of niacinamide to less than 5%. elchemy.com

Table 1: pH-Dependent Stability and Efficacy of Niacinamide and Glycolic Acid

| Compound | Optimal pH for Stability | Optimal pH for Efficacy | Potential Issues Outside Optimal pH |

| Niacinamide | 4.0 - 6.0 | Not pH-dependent for most functions | Hydrolysis to nicotinic acid at low pH |

| Glycolic Acid | Stable in acidic conditions | 3.0 - 4.0 | Reduced efficacy at higher pH |

In anhydrous (water-free) systems, the issue of hydrolysis is significantly mitigated. The absence of water prevents the conversion of niacinamide to nicotinic acid, even in the presence of an acidic compound like glycolic acid. This allows for the formulation of more stable products containing both ingredients. However, the delivery and sensory characteristics of anhydrous formulations may differ from aqueous systems.

Chemical Interactions with Polymeric Excipients and Formulation Components

The interaction of niacinamide and glycolic acid with polymeric excipients is a key factor in formulation stability and performance.

Polyacrylic Acids:

Research has shown that nicotinamide (niacinamide) can be absorbed onto poly(acrylic-co-methacrylic acid) xerogels. nih.gov The release of nicotinamide from these hydrogels can be modeled by first-order chemical reaction kinetics. nih.gov This suggests an interaction between the niacinamide molecule and the polyacrylic acid polymer, which could be based on hydrogen bonding or ionic interactions, depending on the pH and the degree of neutralization of the polyacrylic acid. In a formulation, the presence of polyacrylic acid-based thickeners or film-formers could therefore influence the availability and release of niacinamide. The acidic nature of polyacrylic acids would also need to be considered in the context of niacinamide's stability.

Condensation Polymerized Polyamides:

There is currently a lack of specific research data detailing the chemical interactions between niacinamide or a niacinamide-glycolic acid combination and condensation polymerized polyamides in the context of cosmetic or pharmaceutical formulations.

Q & A

How can niacinamide glycolate be synthesized and characterized in a laboratory setting?

Methodological Answer:

Synthesis typically involves coupling niacinamide (vitamin B3) with glycolic acid via esterification or amidation reactions. Key steps include:

- Purification: Use column chromatography or recrystallization to isolate the compound.

- Characterization: Employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming ester/amide bonds) and liquid chromatography–mass spectrometry (LC-MS) for molecular weight validation .

- Purity Assessment: Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity for experimental reproducibility .

What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer:

- LC-MS/MS: Offers high sensitivity and specificity for detecting this compound in plasma or tissue homogenates. Optimize ionization parameters (e.g., ESI+ mode) and use isotopically labeled internal standards to correct matrix effects .

- Enzymatic Assays: Utilize glycolate oxidase or NAD+-dependent enzymes to indirectly quantify glycolate moieties, coupled with spectrophotometric NADH detection .

- Validation: Include recovery tests (spiked samples) and inter-day precision analyses to ensure method robustness .

How should researchers assess the stability of this compound under varying physiological conditions?

Methodological Answer:

- Kinetic Studies: Incubate the compound in buffers simulating physiological pH (4.0–7.4) and temperature (37°C). Monitor degradation via HPLC at timed intervals to calculate half-life .

- Oxidative Stress Testing: Expose this compound to reactive oxygen species (e.g., H₂O₂) and quantify breakdown products using LC-MS .

- Light Sensitivity: Conduct accelerated stability studies under UV/visible light to evaluate photodegradation pathways .

What experimental designs are optimal for studying this compound's role in cellular NAD+ metabolism?

Methodological Answer:

- Isotope Tracing: Use ¹³C-labeled this compound in cell cultures to track incorporation into NAD+ via LC-MS metabolomics .

- Knockout Models: Employ CRISPR-Cas9 to silence nicotinamide phosphoribosyltransferase (NAMPT) in cell lines, then assess NAD+ rescue effects of this compound .

- Dose-Response Curves: Test varying concentrations (1–100 µM) to establish EC₅₀ values for NAD+ synthesis, ensuring inclusion of negative (vehicle) and positive (niacinamide) controls .

How can contradictions in glycolate quantification data from different analytical platforms be resolved?

Methodological Answer:

- Cross-Validation: Compare results from LC-MS (gold standard) with enzymatic assays or IVT biosensors. For example, discrepancies in glycolate levels may arise from matrix interference in biosensors, necessitating spike-and-recovery adjustments .

- Multivariate Analysis: Apply orthogonal partial least squares (OPLS) modeling to NMR or MS datasets to identify confounding variables (e.g., co-eluting metabolites) .

- Reanalysis Protocols: Repeat measurements with updated calibration curves and internal standards, as demonstrated in SRAT product studies .

What in vitro and in vivo models are suitable for investigating this compound's dual metabolic effects?

Methodological Answer:

- In Vitro:

- In Vivo:

How to design a PICOT-based research question for studying this compound's mechanism of action?

Methodological Answer:

Follow the PICOT framework:

- Population (P): In vitro (e.g., human hepatocytes) or in vivo (e.g., diabetic mice).

- Intervention (I): this compound administration (dose range: 10–50 mg/kg).

- Comparison (C): Niacinamide alone or vehicle control.

- Outcome (O): Quantify NAD+ levels, glycolate clearance, or β-cell viability.

- Time (T): Acute (24–48 hours) vs. chronic (4–8 weeks) exposure.

Example: "In diabetic mice (P), does oral this compound (I) compared to niacinamide (C) improve NAD+ hepatic levels (O) over 6 weeks (T)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.